molecular formula C10H11BrO2 B1527599 2-Bromo-3-(propan-2-yloxy)benzaldehyde CAS No. 1289086-54-9

2-Bromo-3-(propan-2-yloxy)benzaldehyde

Cat. No. B1527599
M. Wt: 243.1 g/mol
InChI Key: AOVNSSZGMDDSPT-UHFFFAOYSA-N
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Description

2-Bromo-3-(propan-2-yloxy)benzaldehyde (2-Br-3-POBA) is an organic compound belonging to the class of benzaldehydes. It is a colorless solid with a characteristic odor and is soluble in organic solvents. It is an important intermediate in the synthesis of various organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

Antioxidant, Antimicrobial, and Anticancer Properties

Compounds closely related to 2-Bromo-3-(propan-2-yloxy)benzaldehyde have been synthesized and evaluated for their biological activities. For example, derivatives of prop-2-yn-1-yloxy benzaldehyde have shown promising antioxidant, antimicrobial, and anticancer properties. These derivatives exhibit significant cytotoxic activity against breast adenocarcinoma cell lines and possess good antibacterial activity towards Bacillus subtilis, along with high antifungal activity against Aspergillus niger (Konuş et al., 2019).

Synthetic Applications in Organic Chemistry

2-Bromobenzaldehydes, which are structurally related to the query compound, serve as intermediates in the synthesis of various organic molecules. These compounds have been synthesized from benzaldehydes using selective palladium-catalyzed ortho-bromination as a key step. This methodology facilitates the creation of substituted 2-bromobenzaldehydes with good overall yields, highlighting the versatility of brominated benzaldehydes in synthetic organic chemistry (Dubost et al., 2011).

Photolabile Protecting Group for Aldehydes and Ketones

Brominated coumarin derivatives, such as Bhc-diol, have been employed as photolabile protecting groups for aldehydes and ketones. This application is crucial in photochemical studies where controlled release of protected compounds is necessary under light irradiation. The study demonstrates the release of benzaldehyde and other compounds upon single- and two-photon-induced photolysis, showcasing the utility of brominated compounds in photochemical applications (Lu et al., 2003).

Catalysis and Chemical Transformations

Brominated benzaldehydes have been used as substrates in various catalytic processes to synthesize complex molecules. For instance, copper-catalyzed multicomponent domino reactions involving 2-bromoaldehydes have facilitated the assembly of quinazoline derivatives. This showcases the role of brominated benzaldehydes in enabling efficient construction of C-N bonds through catalytic processes (Xu et al., 2016).

properties

IUPAC Name

2-bromo-3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVNSSZGMDDSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(propan-2-yloxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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